molecular formula C19H13ClF2 B1315868 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) CAS No. 379-54-4

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

Cat. No. B1315868
CAS RN: 379-54-4
M. Wt: 314.8 g/mol
InChI Key: FYPNFOAHWMDUQH-UHFFFAOYSA-N
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Description

“4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene)” is a chemical compound with the molecular formula C19H13ClF2 . It is also known by its IUPAC name, 1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene .


Molecular Structure Analysis

The molecular structure of “4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene)” consists of 19 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 fluorine atoms . The InChI code for this compound is 1S/C19H13ClF2/c20-19(14-4-2-1-3-5-14,15-6-10-17(21)11-7-15)16-8-12-18(22)13-9-16/h1-13H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 314.76 . It has a density of 1.246 and a boiling point of 385.614ºC at 760 mmHg . The compound is solid or semi-solid or liquid at room temperature .

Scientific Research Applications

Organic Synthesis

4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene): is a valuable intermediate in organic synthesis. Its unique structure, containing both chloro and fluoro substituents, makes it a versatile reagent for constructing complex organic molecules. It can be used to introduce fluorine atoms into target molecules, which is particularly useful in the pharmaceutical industry where fluorinated compounds often exhibit enhanced biological activity and metabolic stability .

Material Science

In material science, this compound can contribute to the development of new polymeric materials. By acting as a monomer, it can be polymerized to form polymers with specific properties such as high thermal stability and resistance to solvents. These characteristics are essential for materials used in extreme conditions, such as in aerospace or chemical processing industries .

Catalysis

The chloro and fluoro groups in 4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) can act as ligands in transition metal complexes. These complexes can serve as catalysts in various chemical reactions, including those that are important for producing fine chemicals and pharmaceuticals. The presence of fluorine can also influence the reactivity and selectivity of the catalytic process .

Medicinal Chemistry

In medicinal chemistry, this compound’s structural motif is found in a number of drug molecules. Its incorporation into new drug candidates can be explored for the development of treatments for various diseases. The fluorine atoms can improve the drug’s binding affinity to its target, increase its lipophilicity, and enhance its ability to cross biological membranes .

Fluorescent Probes

The aromatic rings and halogen atoms present in 4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) make it a potential candidate for the development of fluorescent probes. These probes can be used in bioimaging to track the presence and movement of specific molecules within cells, providing valuable insights into cellular processes and disease progression .

Agrochemical Research

Fluorinated compounds are often used in agrochemicals due to their enhanced stability and biological activity. 4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene) could be utilized in the synthesis of new pesticides or herbicides. Its structural elements could be key in designing compounds that are more effective at lower doses, reducing the environmental impact .

Safety and Hazards

The compound is classified as dangerous with hazard statements H314-H290, indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2/c20-19(14-4-2-1-3-5-14,15-6-10-17(21)11-7-15)16-8-12-18(22)13-9-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPNFOAHWMDUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561893
Record name 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)

CAS RN

379-54-4
Record name 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bis(4-fluorophenyl)phenylmethanol (0.092 mol) was added to a 20% solution of acetyl chloride in dichloromethane (50 mL) at rt. The resulting purple solution was stirred for 12 h after which the solvent was removed by evaporation. Toluene (100 mL) was added to the residue and then evaporated, affording crude bis(4-fluorophenyl)phenylchloromethane which was used without purification in the following step.
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